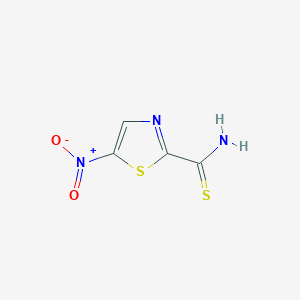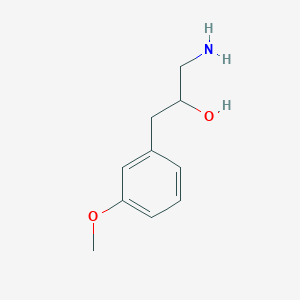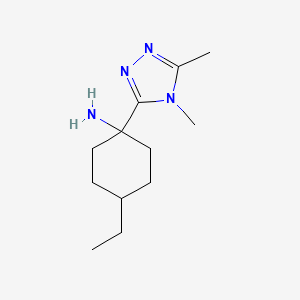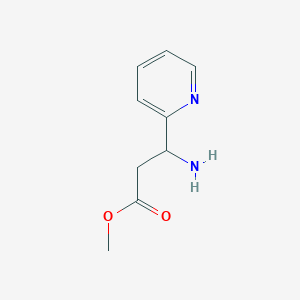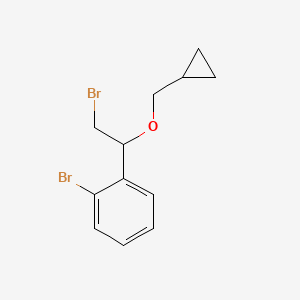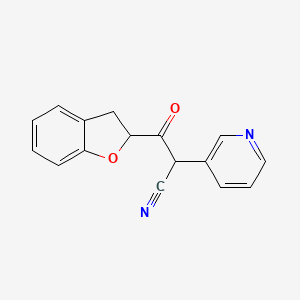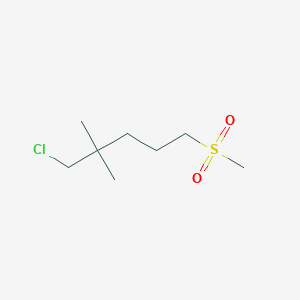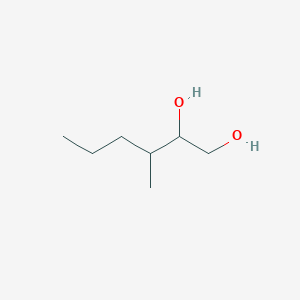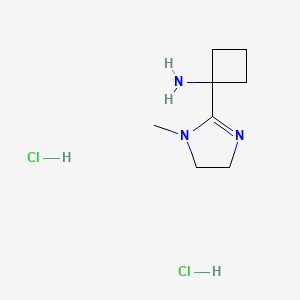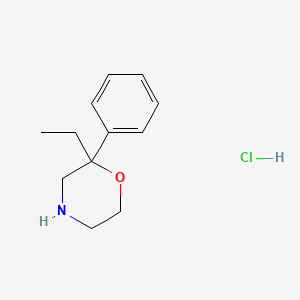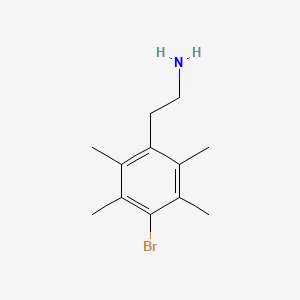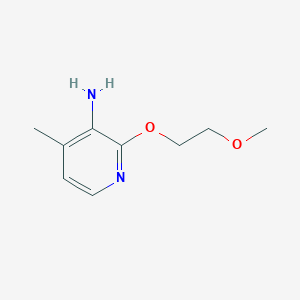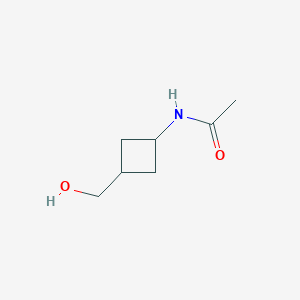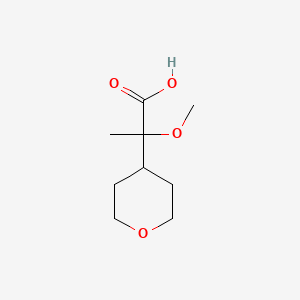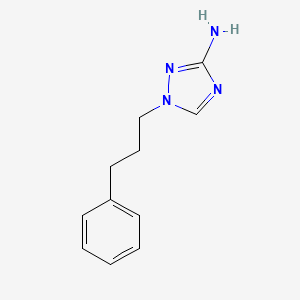
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
The synthesis of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropylamine with 1,2,4-triazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall quality of the final product.
化学反応の分析
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding triazole derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and reaction conditions.
科学的研究の応用
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
類似化合物との比較
1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(3-Phenylpropyl)-1h-1,2,3-triazol-3-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring. The difference in structure may lead to variations in chemical properties and applications.
3-Phenylpropylamine: This compound lacks the triazole ring and has different chemical properties and reactivity. It serves as a precursor in the synthesis of this compound.
1,2,4-Triazole: The parent compound of the triazole family, which forms the core structure of this compound
The uniqueness of this compound lies in its specific structure, which combines the properties of both the phenylpropyl group and the triazole ring. This combination results in a compound with diverse applications and potential for further research and development.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-(3-phenylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,12,14) |
InChIキー |
KPWXIQXSZILWOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


